molecular formula C10H14ClNO B3022527 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1073968-65-6

5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B3022527
CAS No.: 1073968-65-6
M. Wt: 199.68
InChI Key: ZYPZRSQXPBLALH-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride: is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reduction of quinoline derivatives. One common method includes the hydrogenation of 5-methoxyquinoline using a palladium catalyst under high pressure . The reaction conditions often require a solvent such as ethanol or methanol and a hydrogen source.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation in large reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Biological Activity

5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds recognized for their varied biological effects. These compounds are known to interact with numerous biological targets, leading to significant pharmacological activities against various diseases.

Target Interactions

The biological activity of 5-methoxy-THIQ is primarily attributed to its interaction with specific receptors and enzymes involved in neurotransmission and cellular signaling pathways. It has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways .

Biochemical Pathways

Research indicates that THIQ derivatives can influence multiple biochemical pathways. They have been observed to affect cell signaling pathways related to neuroprotection and apoptosis in various cell types .

Biological Activities

This compound exhibits a range of biological activities:

  • Neuroprotective Effects : The compound demonstrates potential neuroprotective properties that may benefit conditions such as Alzheimer's disease and Parkinson's disease by modulating neuroinflammatory responses .
  • Antitumor Activity : Studies have shown that THIQ derivatives can inhibit the proliferation of cancer cells. For instance, one study reported that certain THIQ analogs exhibited growth inhibition in human breast cancer cells at concentrations as low as 2.1 μM .
  • Antimicrobial Properties : THIQ compounds have been evaluated for their antibacterial activities against various pathogens. Some derivatives have shown promising results against bacterial strains resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies on 5-methoxy-THIQ indicate that the presence and position of the methoxy group significantly influence its biological activity. Variations in substitution patterns lead to differences in potency and selectivity towards specific biological targets .

Substituent Biological Activity IC50 (μM)
No methoxyInactive>100
2'-methoxyModerate anti-proliferative activity8.4
3'-methoxyHigh anti-proliferative activity2.1
4'-methoxyLow anti-proliferative activity12.0

Case Studies

  • Neurodegenerative Disorders : A study highlighted the potential of THIQ derivatives in mitigating neurodegeneration by reducing oxidative stress markers in neuronal cell lines . This suggests a mechanism where these compounds could protect against neuronal death.
  • Cancer Research : In vitro studies demonstrated that 5-methoxy-THIQ significantly inhibited the growth of several cancer cell lines compared to control groups. Notably, it was more effective than some established chemotherapeutic agents .
  • Antimicrobial Efficacy : Research has documented the effectiveness of various THIQ derivatives against resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-10-6-2-5-9-8(10)4-3-7-11-9;/h2,5-6,11H,3-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPZRSQXPBLALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672177
Record name 5-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30389-37-8
Record name 5-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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